molecular formula C13H9FO2 B6363987 3-Fluoro-4-(3-formylphenyl)phenol CAS No. 1225902-90-8

3-Fluoro-4-(3-formylphenyl)phenol

Cat. No.: B6363987
CAS No.: 1225902-90-8
M. Wt: 216.21 g/mol
InChI Key: WYSBWPWWOCOQLI-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-formylphenyl)phenol: is an organic compound characterized by the presence of a fluorine atom, a formyl group, and a phenolic hydroxyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(3-formylphenyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-fluorophenylboronic acid with 3-formylphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, usually at room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(3-formylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Fluoro-4-(3-formylphenyl)phenol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of phenolic compounds. It serves as a model compound for investigating enzyme interactions and metabolic pathways involving phenolic substrates .

Medicine: Fluorine substitution is known to enhance the metabolic stability and bioavailability of drug molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-formylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and selectivity. The formyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with enzymes and receptors .

Properties

IUPAC Name

3-(2-fluoro-4-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-13-7-11(16)4-5-12(13)10-3-1-2-9(6-10)8-15/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSBWPWWOCOQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)O)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680792
Record name 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225902-90-8
Record name 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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